molecular formula C20H15F3N2O4S B6479903 4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid CAS No. 941255-67-0

4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid

Cat. No.: B6479903
CAS No.: 941255-67-0
M. Wt: 436.4 g/mol
InChI Key: XFNHMQFXLSYKOZ-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core (C₇H₅O₂) linked via an acetamido group (-NH-C(O)-CH₂-) to a sulfanyl-substituted quinolin-2-yl moiety. The quinoline ring is substituted with a methoxy group at position 7 and a trifluoromethyl (-CF₃) group at position 4 (Figure 1). The sulfanyl bridge provides conformational flexibility, which may optimize interactions with biological targets.

Properties

IUPAC Name

4-[[2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4S/c1-29-13-6-7-14-15(20(21,22)23)9-18(25-16(14)8-13)30-10-17(26)24-12-4-2-11(3-5-12)19(27)28/h2-9H,10H2,1H3,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNHMQFXLSYKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound shares a conserved acetamido benzoic acid backbone with several analogs but differs in heterocyclic systems and substituents. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Acetamido Benzoic Acid Derivatives

Compound Name/ID Heterocyclic System Key Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Notes References
Target Compound Quinoline 7-OCH₃, 4-CF₃ C₂₀H₁₈F₃N₂O₅S* 455.4* Hypothesized enhanced lipophilicity due to -CF₃; methoxy improves solubility. -
DR-3-111 Pentafluorophenyl Cyclopentylbenzyl C₂₅H₂₃F₅N₂O₄S 550.5 NMR/LCMS confirmed structure; HPLC rt = 12.3 min (Condition A).
4-(2-{[5-(Thiophen-2-yl)...} (Evi.9) 1,3,4-Thiadiazole Thiophene-2-yl C₁₂H₁₀N₄O₃S₂ 290.4 ESI-MS: [M+H]⁺ = 291.1; HPLC purity >95%.
4-Chloro-2-{...} (Evi.11) Benzothiazole 6-Nitro C₁₆H₁₀ClN₃O₅S₂ 424.9 PubChem CID data pending; synthetic route involves nitro substitution.
4-{2-[(4-Methyl-4H-1,2,4-Triazol... 1,2,4-Triazole 4-Methyl C₁₁H₁₂N₄O₃S 296.3 Discontinued due to stability issues; CAS: 351006-15-0.
4-{...} (Evi.15) 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl C₂₀H₁₆N₄O₅S 440.4 Synthetic focus on electron-rich aryl groups for enhanced activity.
2-{[3-Cyano-6-Methyl...} (Evi.16) Pyridine 3-Cyano, 6-methyl, 4-CF₃ C₁₀H₆F₃N₂O₂S 295.2 High purity (≥98%); used in fluorinated drug discovery.
4-{[(1,3-Benzothiazol-2-yl)...} Benzothiazole None (parent heterocycle) C₁₆H₁₂N₂O₃S₂ 344.4 CAS: 86109-60-6; confirmed via 2D-NMR.
Key Observations:

Heterocyclic Systems: The quinoline system in the target compound (C₂₀H₁₈F₃N₂O₅S) offers a larger aromatic surface compared to smaller heterocycles like 1,3,4-thiadiazole (Evi.9) or 1,2,4-triazole (Evi.12), which may enhance π-π stacking in biological targets. Benzothiazole-based analogs (Evi.11, 17) exhibit nitro or unsubstituted rings, contrasting with the target’s electron-donating methoxy and -CF₃ groups.

Methoxy groups (target, Evi.3) enhance aqueous solubility, critical for bioavailability.

Synthetic Routes: Multicomponent reactions (Evi.3) and telescoped processes are employed for complex heterocycles (e.g., furoquinoline derivatives), whereas sulfonamido analogs (Evi.2) use stepwise substitutions.

Analytical Data :

  • HPLC retention times (Evi.2,9) and ESI-MS (Evi.9) validate purity and structural integrity across analogs.

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